Meso-2 Stereoisomer Exhibits 45-Fold β-Galactosidase Selectivity Over β-Glucosidase, in Contrast to Broad-Spectrum DNJ
The meso-2 3,4,5-trihydroxypiperidine stereoisomer (compound 4, the free base form of the target hydrochloride scaffold) was assayed against a panel of four glycosidases under uniform conditions. Compound 4 exhibited potent inhibition of E. coli β-galactosidase (LacZ) with Ki = 4.2 ± 1.4 μM, while showing only modest inhibition of Agrobacterium sp. β-glucosidase (Abg) with Ki = 190 ± 30 μM—a selectivity ratio of 45:1 favoring β-galactosidase [1]. In contrast, 1-deoxynojirimycin (DNJ), the most common comparator iminosugar, is a broad-spectrum α-glucosidase inhibitor that also inhibits β-glucosidase and other glycosidases without this pronounced selectivity window [2]. Compound 4 showed no detectable inhibition of Fabrazyme (α-galactosidase A) or human GCase (β-glucocerebrosidase) at tested concentrations [1].
| Evidence Dimension | Enzyme inhibition selectivity (β-galactosidase vs β-glucosidase Ki ratio) |
|---|---|
| Target Compound Data | meso-2 3,4,5-trihydroxypiperidine (compound 4, free base): Ki = 4.2 ± 1.4 μM (LacZ β-galactosidase); Ki = 190 ± 30 μM (Abg β-glucosidase); selectivity ratio = 45:1 |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ): broad-spectrum α-glucosidase inhibitor without pronounced β-galactosidase selectivity; also inhibits β-glucosidase and trehalase across multiple enzyme families |
| Quantified Difference | 45-fold selectivity for β-galactosidase over β-glucosidase for compound 4; DNJ lacks this specific selectivity profile and inhibits α-glucosidase as primary target |
| Conditions | In vitro enzyme inhibition assay; Ki determined using Fabrazyme (α-galactosidase A), GCase (human recombinant β-glucocerebrosidase), Agrobacterium sp. β-glucosidase (Abg), and E. coli β-galactosidase (LacZ); pH and temperature conditions as detailed in Carbohydrate Research 2024, Table 1 |
Why This Matters
Researchers developing selective β-galactosidase chemical probes or studying galactosidase-specific pathways require this selectivity profile unavailable from broad-spectrum DNJ, making stereochemically defined piperidine-3,4,5-triol hydrochloride the appropriate procurement choice.
- [1] Da Cruz Nascimento SS, Hevey R. Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction. Carbohydrate Research. 2024;543:109198. Table 1, Entry 2. View Source
- [2] Asano N, Nash RJ, Molyneux RJ, Fleet GWJ. Sugar-mimic glycosidase inhibitors: natural occurrence, biological activity and prospects for therapeutic application. Tetrahedron: Asymmetry. 2000;11(8):1645-1680. DNJ broad-spectrum inhibition profile. View Source
